Ophiopogonanone C
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Overview
Description
Ophiopogonanone C is a natural product found in Ophiopogon japonicus with data available.
Scientific Research Applications
Metabolism and Bioactivity
- Ophiopogonanone C, as part of homoisoflavonoids in Ophiopogon japonicus, has been studied for its metabolism and bioactivity. The metabolism of related compounds in liver microsomes and hepatocytes of rats and humans shows pathways including demethylenation, dehydrogenation, hydroxylation, methylation, glucuronidation, and GSH conjugation (Xiao Li, Dengyang Yin, Ying-chun Sun, 2022).
Cytotoxic Activities
- Research on homoisoflavonoids from the tuberous roots of Ophiopogon japonicus, including Ophiopogonanone C, indicates cytotoxic activities against human cancer cell lines (Ying Chen, Jinhua Chai, Li Li, Jikai Sun, Li-na Guo, Xiao-Li Wang, W. Dong, Jifa Xu, Chun Zhang, Bo Song, 2021).
Anti-inflammatory and Antioxidant Properties
- Studies have demonstrated the anti-inflammatory activities of Ophiopogonis Radix, which includes Ophiopogonanone C. These properties are particularly significant in the context of cellular senescence and chronic inflammation associated with aging (Yumi Kitahiro, M. Shibano, 2018, 2020).
Application in Age-Related Diseases
- Ophiopogon japonicus root, containing Ophiopogonanone C, shows potential in treating age-related diseases due to its antioxidant properties and impact on chronic inflammation (Yumi Kitahiro, M. Shibano, 2020).
Effect on Cardiovascular Diseases
- Research indicates that compounds from Ophiopogon japonicus, including Ophiopogonanone C, may protect against cardiovascular diseases. This is evidenced by their impact on inhibiting macrophage foam cell formation, a key process in atherosclerosis development (Yushan Tian, Shanquan Chang, Juntao Xu, P. Gong, Boyang Yu, J. Qi, 2021).
properties
Product Name |
Ophiopogonanone C |
---|---|
Molecular Formula |
C19H16O7 |
Molecular Weight |
356.3 g/mol |
IUPAC Name |
(3R)-3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde |
InChI |
InChI=1S/C19H16O7/c1-9-16(21)12(6-20)19-15(17(9)22)18(23)11(7-24-19)4-10-2-3-13-14(5-10)26-8-25-13/h2-3,5-6,11,21-22H,4,7-8H2,1H3/t11-/m1/s1 |
InChI Key |
AQUXTCZWTTUERG-LLVKDONJSA-N |
Isomeric SMILES |
CC1=C(C(=C2C(=C1O)C(=O)[C@@H](CO2)CC3=CC4=C(C=C3)OCO4)C=O)O |
SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC4=C(C=C3)OCO4)C=O)O |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC4=C(C=C3)OCO4)C=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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